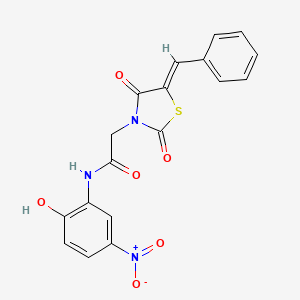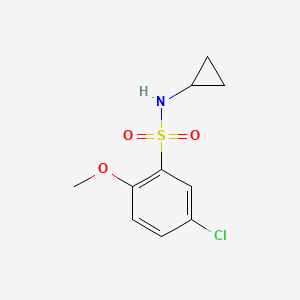![molecular formula C14H16Cl2N2O4 B5370447 methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)
methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate, also known as DCMMA, is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor of a protein called glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate inhibits GSK-3β by binding to its ATP-binding site, which prevents the phosphorylation of its substrate proteins. This leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound also inhibits the inflammatory response by suppressing the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cell and animal models. It has been shown to increase cell viability, reduce apoptosis, and promote cell proliferation and differentiation. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target protein. It is also highly specific for GSK-3β and does not inhibit other kinases. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate. One area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another area of research is the investigation of the role of GSK-3β in various diseases and the development of new therapies based on GSK-3β inhibition. Additionally, the use of this compound in combination with other drugs or therapies could lead to new treatment options for various diseases.
Synthesis Methods
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate can be synthesized using a simple two-step reaction. The first step involves the reaction of 3,4-dichloroaniline with morpholine to form 2-(3,4-dichlorophenyl)morpholine. The second step involves the reaction of 2-(3,4-dichlorophenyl)morpholine with methyl chloroacetate and triethylamine to form this compound. The overall yield of this synthesis method is around 60%.
Scientific Research Applications
Methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate has been extensively used in scientific research as a GSK-3β inhibitor. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor effects in various cell and animal models. This compound has also been used to study the role of GSK-3β in various diseases such as Alzheimer's disease, diabetes, and cancer. Additionally, this compound has been used as a tool to study the downstream signaling pathways of GSK-3β.
properties
IUPAC Name |
methyl 2-[[2-(3,4-dichlorophenyl)morpholine-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-21-13(19)7-17-14(20)18-4-5-22-12(8-18)9-2-3-10(15)11(16)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISVTRYOCOANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-6-(2-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370370.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)

![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)

![3-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5370399.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5370433.png)
![4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5370441.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370452.png)
![3-allyl-5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370455.png)
![2-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5370457.png)